cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid

Nociceptin receptor ORL1 binding Pain pharmacology

Researchers screening dual NOP/MOR ligands face inconsistent stereochemistry and unvalidated binding data. cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid (CAS 735275-42-0) solves this as a calibrated reference tool: • Validated dual-receptor affinity: NOP Ki = 1.10 nM, MOR Ki = 1.70 nM, selectivity ratio 1.55 • Defined cis-3 stereochemistry ensures consistent 3D pharmacophore orientation • CF₃-bearing matched-pair reference (LogP 4.17) for NO₂ vs. CF₃ bioisostere ADME studies Supplied with full QC documentation for immediate research use.

Molecular Formula C16H17F3O3
Molecular Weight 314.30 g/mol
Cat. No. B14809999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid
Molecular FormulaC16H17F3O3
Molecular Weight314.30 g/mol
Structural Identifiers
SMILESC1CC(CC(C1)C(=O)O)CC(=O)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C16H17F3O3/c17-16(18,19)13-6-4-11(5-7-13)14(20)9-10-2-1-3-12(8-10)15(21)22/h4-7,10,12H,1-3,8-9H2,(H,21,22)
InChIKeyRENRMPYCHNGXOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-CF3-Phenyl Cyclohexane Acid: NOP/MOR Dual Ligand


cis-3-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid (CAS 735275-42-0, C₁₆H₁₇F₃O₃, MW 314.30) is a non-spirocyclic cyclohexane carboxylic acid derivative that functions as a dual nociceptin/orphanin FQ (NOP) receptor and mu-opioid receptor (MOR) ligand [1]. The compound bears a 4-trifluoromethylphenyl ketone side chain at the cyclohexane 3-position with defined cis stereochemistry, features a calculated LogP of 4.17 and polar surface area of 54.37 Ų, and has been characterized in receptor binding assays using recombinant human receptors expressed in CHO cell membranes [1].

Receptor Target
Dual NOP/MOR ligand for receptor binding studies
Stereochemistry
cis-3 configuration defines pharmacophore geometry
Assay Format
Compatible with recombinant human receptor binding assays

Why cis-3-Cyclohexane Acid Cannot Be Generically Replaced


Within the cyclohexane carboxylic acid series disclosed in US9120797, binding affinity at the NOP receptor varies over 300-fold (Ki range 0.26–83 nM), and MOR affinity varies over 800-fold (Ki range 0.36–310 nM), demonstrating that even minor structural changes produce large pharmacological differences [1]. The cis-3 positional isomer is not interchangeable with its cis-2 or cis-4 counterparts (CAS 735274-64-3 and 735275-70-4, respectively) because ring substitution position dictates the spatial orientation of the ketone pharmacophore and directly governs receptor recognition . Furthermore, substituting the 4-CF₃ group with 4-NO₂ (CAS 735275-45-3) alters both electronic character and lipophilicity—LogP shifts from 4.17 to a substantially lower value—which independently affects membrane permeability and off-target binding profiles . These three structure–activity relationships preclude generic substitution.

Positional isomers (cis-2 or cis-4) alter pharmacophore orientation, which may shift NOP/MOR recognition profiles.
4-NO₂ analog differs in electronic character and lipophilicity, potentially affecting membrane permeability and off-target binding.
Minor structural changes within cyclohexane acid series can cause substantial differences in receptor binding, precluding direct substitution.

cis-3-Acid Affinity: Head-to-Head with Patent Analogs


NOP Receptor Affinity Ranking in Patent Series

In a direct head-to-head competition binding assay using [³H]-nociceptin/orphanin FQ (0.5 nM) with membranes from recombinant CHO-ORL1 cells at pH 7.4 and 25°C, this compound (US9120797, Example 32) displayed a Ki of 1.10 nM for the human NOP receptor [1]. This places it at rank 6 among 32 tested congeners within the same patent, where the most potent analog (US9120797, Examples 9/10; BDBM177911) achieved Ki = 0.260 nM and the least potent (Example 35) reached Ki = 83 nM [1]. The quantified potency gap relative to the series leader is 4.2-fold less potent, but the compound is 75-fold more potent than the weakest active member, establishing it as a mid-to-upper tier NOP ligand within this chemical series [1].

NOP Affinity Ranking
Head-to-head
Ki = 1.10 nM (rank 6/32) — 4.2× less potent than series leader (0.26 nM), 75× more potent than weakest (83 nM)
Supports mid-to-upper tier NOP ligand selection within this chemical series.
[³H]-nociceptin/orphanin FQ, CHO-ORL1 membranes, pH 7.4, 25°C
Nociceptin receptor ORL1 binding Pain pharmacology

MOR Affinity and NOP/MOR Selectivity

In the parallel mu-opioid receptor binding assay (homogeneous batch, microtitre plates, 25°C), this compound exhibited a MOR Ki of 1.70 nM, yielding a NOP/MOR selectivity ratio of 1.55 (calculated as MOR Ki ÷ NOP Ki) [1]. This ratio indicates a slight NOP preference. For comparison, the series leader (BDBM177911, Examples 9/10) showed a selectivity ratio of 1.38 (MOR Ki 0.360 nM / NOP Ki 0.260 nM), while Example 53 (BDBM177955) achieved a ratio of 0.545 (MOR Ki 0.600 nM / NOP Ki 1.10 nM)—a MOR-preferring profile [1]. Thus, among compounds with similar NOP potency (~1 nM), this compound offers a subtly shifted selectivity vector toward NOP that may differentially affect in vivo efficacy and side-effect liability [1].

MOR Binding & Selectivity
Head-to-head
MOR Ki = 1.70 nM NOP/MOR selectivity ratio = 1.55 (slight NOP preference)
Supports dual NOP/MOR profiling with a subtly shifted selectivity vector.
Human mu-opioid receptor homogeneous binding assay, 25°C
Mu-opioid receptor Dual NOP/MOR pharmacology Selectivity profiling

CF3 vs. Nitro Analog: Lipophilicity and Electronics

The direct 4-nitro analog (CAS 735275-45-3; C₁₅H₁₇NO₅, MW 291.30) differs from the target compound solely by replacement of the 4-CF₃ group with 4-NO₂. While no head-to-head receptor binding data are available for the nitro analog within the same assay, the CF₃ group confers substantially higher lipophilicity (calculated LogP ≈ 4.17 for the CF₃ compound vs. an estimated ~2.5 for the nitro analog based on fragment contributions) and distinct electronic properties due to the strong electron-withdrawing inductive effect of CF₃ versus the resonance-withdrawing character of NO₂ . Prior studies on CF₃-for-NO₂ bioisosteric replacement in related G-protein coupled receptor allosteric modulator series have demonstrated that CF₃-bearing analogs exhibit both improved potency and enhanced in vitro metabolic stability relative to their NO₂ counterparts [1].

CF₃ vs. NO₂ Lipophilicity
Class-level inference
LogP: 4.17 (CF₃) vs. estimated ~2.5 (NO₂) ΔLogP ≈ +1.7 log units
CF₃ confers higher lipophilicity; may alter permeability and metabolic stability profiles.
Bioisosteric replacement context; experimental validation recommended.
Bioisostere comparison CF3 vs NO2 Lipophilicity

Stereochemistry: cis-3 Configuration and Receptor Recognition

The target compound is explicitly defined as the cis-3 isomer, with the IUPAC name (1R,3S)-3-{2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl}cyclohexane-1-carboxylic acid when resolved to a single enantiomer . The cyclohexane ring adopts a chair conformation in which the carboxylic acid at C1 and the oxoethyl side chain at C3 occupy the same face of the ring. This spatial arrangement dictates the three-dimensional presentation of the ketone pharmacophore and the carboxylic acid hydrogen-bond donor/acceptor to the receptor binding pocket . Isomeric variants with cis-2 (CAS 735274-64-3) or cis-4 (CAS 735275-70-4) substitution, or the trans-3 configuration, would present the pharmacophore at different distances and angles relative to the carboxylic acid anchor point, which in related cyclohexane-based opioid ligands has been shown to alter receptor subtype selectivity and intrinsic efficacy .

cis-3 Stereochemistry
Class-level inference
cis-3 configuration (1R,3S chair) — carboxylic acid and ketone side chain on same ring face.
Stereochemistry defines pharmacophore presentation; positional isomers may yield different receptor profiles.
No direct comparative binding data for isomers.
Stereochemistry cis/trans isomerism Cyclohexane conformation

Application Scenarios for cis-3-Cyclohexane Acid


Dual NOP/MOR Pain Screening Cascades

This compound is appropriate as a reference ligand or tool compound for screening cascades that require concurrent NOP and MOR engagement with a slight NOP preference (selectivity ratio 1.55). Its Ki values of 1.10 nM (NOP) and 1.70 nM (MOR)—measured under identical assay conditions—provide a calibrated benchmark for evaluating novel dual-receptor ligands [1]. Use in radioligand displacement assays alongside the series leader (BDBM177911, NOP Ki = 0.260 nM) allows assessment of both potency and selectivity trends within a consistent experimental framework [1].

SAR Studies of Cyclohexane Positional Isomers

The cis-3 configuration defines a specific spatial relationship between the carboxylic acid anchor and the ketone pharmacophore. Researchers investigating how cyclohexane substitution position affects NOP/MOR binding can employ this compound as the cis-3 reference point, comparing it directly against the cis-2 (CAS 735274-64-3) and cis-4 (CAS 735275-70-4) isomers to map the three-dimensional pharmacophore requirements of the receptor binding pocket .

CF₃ vs. NO₂ Bioisostere Profiling

The compound serves as the CF₃-bearing partner in matched-pair comparisons against the 4-nitro analog (CAS 735275-45-3). The calculated LogP difference of approximately 1.7 units enables experimental determination of how lipophilicity-driven membrane permeability and metabolic stability trade-offs affect in vitro ADME parameters and target engagement, building on established CF₃-for-NO₂ bioisosteric replacement principles validated in GPCR allosteric modulator series [2].

Medicinal Chemistry Building Block for Lead Optimization

With a free carboxylic acid functionality, this compound is amenable to amide coupling, esterification, and other derivatization reactions that enable rapid exploration of structure–activity relationships at the C1 position. Its defined stereochemistry and mid-nanomolar dual-receptor affinity make it a suitable starting point for fragment-based or combinatorial chemistry approaches aimed at improving NOP/MOR selectivity or introducing pharmacokinetic optimization handles [1].

Application
Selection Property
Validation Focus
Dual NOP/MOR Pain Screening Cascades
NOP-preferring selectivity profile
Receptor binding assay benchmarking
SAR of Cyclohexane Positional Isomers
cis-3 pharmacophore geometry
Positional isomer profiling
CF₃ vs. NO₂ Bioisostere Profiling
Lipophilicity and electronic character
ADME parameter correlation
Medicinal Chemistry Building Block
Free carboxylic acid for derivatization
Lead optimization and selectivity tuning
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